Sodium mannose phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

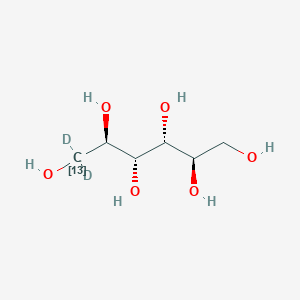

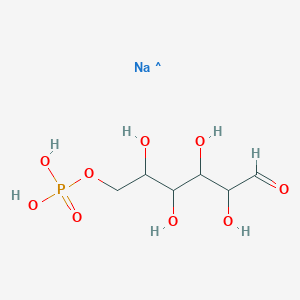

Sodium mannose phosphate is a compound that plays a crucial role in various biological processes. It is a derivative of mannose, a simple sugar, and is phosphorylated at the sixth carbon position. This compound is involved in numerous metabolic pathways and has significant applications in the medical and biochemical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium mannose phosphate can be synthesized using polyphosphate-dependent mannose kinase from Arthrobacter species. This method involves using polyphosphate to replace expensive ATP, making the process greener and safer. The reaction conditions include the presence of metal ions, optimal temperature, and substrate addition to improve conversion efficiency .

Industrial Production Methods

The industrial production of this compound involves scaling up the enzymatic synthesis method. A 200 mL scale-up experiment has shown promising results, indicating that this method has good prospects for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium mannose phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.

Common Reagents and Conditions

Common reagents used in these reactions include polyphosphates and metal ions. The reaction conditions often involve specific temperatures and pH levels to ensure optimal conversion and efficiency .

Major Products Formed

The major products formed from these reactions include various phosphorylated sugars and intermediates involved in metabolic pathways.

Scientific Research Applications

Sodium mannose phosphate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of glycoproteins and other complex carbohydrates.

Biology: It plays a crucial role in cellular signaling pathways and metabolic processes.

Industry: It is used in the production of recombinant proteins and other biotechnological applications.

Mechanism of Action

Sodium mannose phosphate exerts its effects by acting on the mannose-6-phosphate receptor, which is involved in various cellular signaling pathways. This receptor binds to cell membrane surfaces and signaling molecules, affecting numerous metabolic pathways . The compound is also involved in the transport of hydrolytic enzymes to lysosomes, where it plays a role in the degradation of cellular components .

Comparison with Similar Compounds

Similar Compounds

Mannose-6-phosphate: A key targeting signal for acid hydrolase precursor proteins destined for lysosomes.

Fructose-6-phosphate: An intermediate in glycolysis and gluconeogenesis.

Glucose-6-phosphate: Involved in glycolysis and the pentose phosphate pathway.

Uniqueness

Sodium mannose phosphate is unique due to its specific role in targeting lysosomal enzymes and its involvement in various metabolic pathways. Its ability to bind to the mannose-6-phosphate receptor distinguishes it from other similar compounds .

Properties

Molecular Formula |

C6H13NaO9P |

|---|---|

Molecular Weight |

283.13 g/mol |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14); |

InChI Key |

TZQUTLWZPHPOSF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

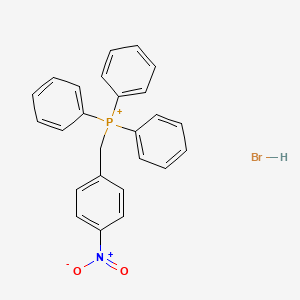

![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)

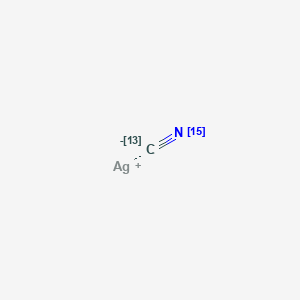

![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)